molecular formula C15H24BNO5S B13530494 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B13530494
M. Wt: 341.2 g/mol
InChI Key: QALSSIJRKIAWSN-UHFFFAOYSA-N
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Description

2-(propan-2-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a boronate ester, and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the benzene sulfonamide core: This can be achieved by sulfonation of a suitable benzene derivative followed by amination.

    Introduction of the boronate ester: This step often involves the use of boronic acid or boronate ester reagents under conditions such as Suzuki coupling.

    Attachment of the isopropoxy group: This can be done via etherification reactions using isopropyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester or isopropoxy groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and sulfonamide group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a boronic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or advanced materials.

Biology

In biological research, compounds with sulfonamide groups are often investigated for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Medicinal applications might include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, such compounds could be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzene sulfonamides: These compounds share the sulfonamide group and are often used in medicinal chemistry.

    Boronate esters: Compounds with boronate esters are used in organic synthesis and materials science.

    Isopropoxy derivatives: These compounds are used in various chemical reactions and as intermediates in synthesis.

Properties

Molecular Formula

C15H24BNO5S

Molecular Weight

341.2 g/mol

IUPAC Name

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H24BNO5S/c1-10(2)20-12-8-7-11(9-13(12)23(17,18)19)16-21-14(3,4)15(5,6)22-16/h7-10H,1-6H3,(H2,17,18,19)

InChI Key

QALSSIJRKIAWSN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)S(=O)(=O)N

Origin of Product

United States

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